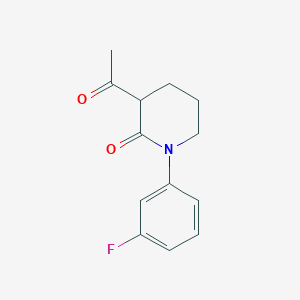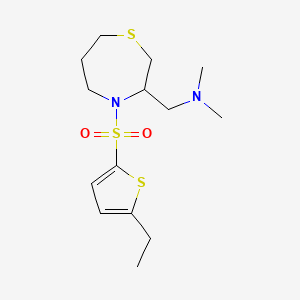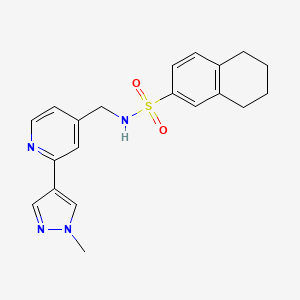![molecular formula C16H24ClNO3S B2743105 [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine CAS No. 1206105-53-4](/img/structure/B2743105.png)
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine, also known as ML352, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule drug that has been synthesized and studied for its ability to target specific proteins and enzymes in the body.
科学的研究の応用
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of specific enzymes and proteins, such as the proteasome and the histone deacetylase (HDAC) enzymes, which play a role in the development and progression of these diseases.
作用機序
The mechanism of action of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine involves its ability to bind to and inhibit the activity of specific enzymes and proteins in the body. For example, it has been shown to bind to the active site of the proteasome, which is responsible for degrading proteins in the cell. By inhibiting this activity, [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine can prevent the degradation of specific proteins that are involved in disease processes. Similarly, [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine has been shown to inhibit the activity of HDAC enzymes, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine depend on the specific enzymes and proteins that it targets. For example, inhibition of the proteasome can lead to the accumulation of specific proteins in the cell, which can have both positive and negative effects. Similarly, inhibition of HDAC enzymes can lead to changes in gene expression, which can affect various cellular processes.
実験室実験の利点と制限
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine has several advantages for lab experiments, including its ability to target specific enzymes and proteins, its relatively small size, and its solubility in water and organic solvents. However, there are also limitations to its use, such as its potential toxicity and the need for further studies to determine its efficacy and safety.
将来の方向性
There are several future directions for the study of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine, including its potential use as a therapeutic agent in various diseases, the development of more selective and potent analogs, and the investigation of its mechanism of action in more detail. Additionally, further studies are needed to determine the optimal dosage and administration of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine, as well as its potential side effects and toxicity. Overall, the study of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine has the potential to lead to the development of new and effective treatments for a variety of diseases.
合成法
The synthesis of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine involves several steps, including the reaction of 5-chloro-2-methoxy-4-methylphenylsulfonyl chloride with cyclohexylamine, followed by the addition of a Grignard reagent. The resulting compound is then purified using column chromatography. The final product is a white crystalline powder that has been characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
5-chloro-N-cyclohexyl-N-ethyl-2-methoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3S/c1-4-18(13-8-6-5-7-9-13)22(19,20)16-11-14(17)12(2)10-15(16)21-3/h10-11,13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECDJXLPVBENSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B2743023.png)
![N-[4-(Hydroxymethyl)cyclohexyl]-N-methyl-4-(prop-2-enoylamino)benzamide](/img/structure/B2743024.png)




![1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2743033.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2743037.png)
![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B2743039.png)
![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine-3-carboxylic acid;dihydrochloride](/img/structure/B2743043.png)
![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2743044.png)
![8-(4-ethoxyphenyl)-2-(3-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2743045.png)